![molecular formula C12H20N2O4 B169737 Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-55-7](/img/structure/B169737.png)

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Descripción general

Descripción

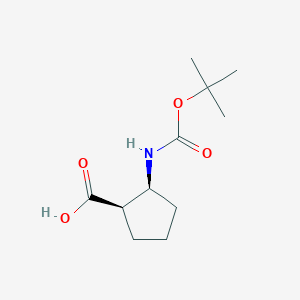

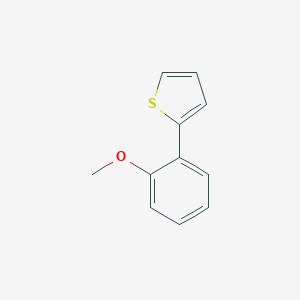

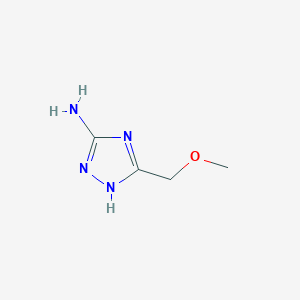

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O4 . It has a molecular weight of 256.30 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 3.63 mg/ml .Aplicaciones Científicas De Investigación

Environmental Remediation and Pollution Control

- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have explored the application of radio frequency (RF) plasma reactors for decomposing and converting MTBE, a gasoline additive similar in structure due to the tert-butyl group, into environmentally safer compounds. This research highlights the feasibility of using advanced oxidation processes for the remediation of water and air pollutants containing tert-butyl groups (Hsieh et al., 2011).

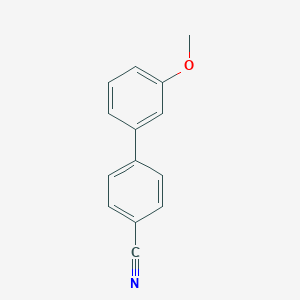

Chemical Synthesis and Material Science

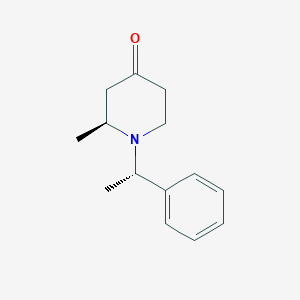

- Synthesis of N-heterocycles : Chiral sulfinamides, including those based on tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the versatility of tert-butyl based compounds in synthesizing structurally diverse molecules for potential pharmaceutical applications (Philip et al., 2020).

Biodegradation and Environmental Fate

- Microbial Degradation of MTBE : The degradation pathways of MTBE, which include tert-butyl alcohol (TBA) as a key intermediate, have been reviewed, emphasizing the potential for microbial degradation in both aerobic and anaerobic conditions. This research underscores the environmental fate of tert-butyl group-containing compounds and their impact on groundwater and soil remediation strategies (Schmidt et al., 2004).

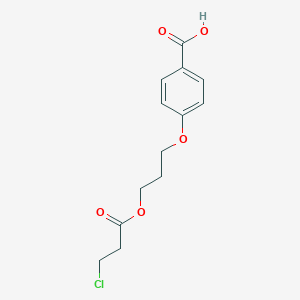

Energy and Fuel Additives

- Polymer Membranes for Fuel Additive Purification : Research on the separation of azeotropic mixtures of methanol/MTBE using pervaporation through polymer membranes demonstrates the importance of tert-butyl group-containing compounds in the production and purification of fuel additives. This work points to the potential applications of such compounds in improving fuel performance and reducing emissions (Pulyalina et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTMXISUVQILLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434237 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169206-55-7 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

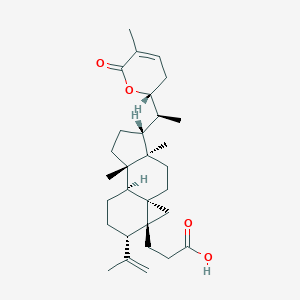

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)